molecular formula C14H14ClN3O3S B2983258 2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone CAS No. 850937-55-2

2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2983258
CAS No.: 850937-55-2
M. Wt: 339.79
InChI Key: FKDHCVJTAXBRNA-UHFFFAOYSA-N
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Description

2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a synthetic small molecule designed for advanced pharmacological and biochemical research. This compound features a 1,3,4-oxadiazole core, a heterocycle renowned for its significant and diverse biological activities , conjugated with a morpholine ring. The 1,3,4-oxadiazole scaffold is widely investigated in medicinal chemistry for its antiproliferative, antibacterial, antifungal, and anti-inflammatory properties . Specifically, the incorporation of the morpholine ring is a strategic feature in drug design; recent studies have shown that morpholine-containing derivatives of natural products like eugenol demonstrate potent antiproliferative activity against human adenocarcinoma cell lines (including breast MCF-7, ovarian SKOV3, and prostate PC-3) and function as effective thymidylate synthase (TS) inhibitors . Thymidylate synthase is a critical folate-dependent enzyme essential for DNA synthesis and replication, making it a valuable target in oncology . The mechanism of action for this class of compounds involves the inhibition of TS, leading to the suppression of DNA synthesis, induction of DNA damage, and subsequent apoptosis (programmed cell death) in carcinoma cells . Furthermore, the 3-chlorophenyl substituent on the oxadiazole ring enhances the molecule's lipophilicity, which can influence its bioavailability and interaction with biological targets. This compound is intended for research purposes only, specifically for in vitro screening, hit-to-lead optimization studies, and investigating mechanisms of action in cancer biology and enzyme inhibition. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-3-1-2-10(8-11)13-16-17-14(21-13)22-9-12(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDHCVJTAXBRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thioether linkage to an oxadiazole ring and a morpholino group, suggests diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and findings from various studies.

Structural Characteristics

The molecular formula of the compound is C14H14ClN3O2SC_{14}H_{14}ClN_{3}O_{2}S with a molecular weight of approximately 325.79 g/mol. The structural components include:

  • Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Thioether Linkage : Enhances the interaction with biological systems.
  • Morpholino Group : Often associated with improved solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. A study on related oxadiazole derivatives showed selective antibacterial action against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AB. subtilis32 µg/mL
Compound BC. albicans16 µg/mL
Compound CE. coliNo activity

Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxadiazole derivatives have been evaluated against various cancer cell lines. Notably, some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. For example, compounds have shown efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
MCF-7155
A549204
PC3106

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some studies suggest that these compounds may inhibit DNA synthesis or disrupt mitochondrial function in cancer cells .

Case Study 1: Antimicrobial Screening

In a controlled study, several oxadiazole derivatives were screened for antimicrobial activity using standard broth microdilution methods. The results indicated that certain compounds exhibited potent activity against specific bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Activity Evaluation

A series of morpholino-substituted oxadiazoles were tested against various human cancer cell lines. The findings revealed that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 5-position of the oxadiazole ring and the nature of the sulfur-linked side chain. Key comparisons include:

Compound Name / Structure Substituents at 5-position Side Chain Key Structural Differences
2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone (Target) 3-Chlorophenyl Morpholinoethanone Reference compound
2-((5-((4-Allyl-2-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone 4-Allyl-2-methoxyphenoxy Morpholinoethanone Bulky methoxy/allyl substituent
2-[(5-(3-(Pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio)]-1-(4-substituted)ethan-1-one Pyrimidin-2-ylthiopropyl 4-Substituted phenacyl Pyrimidine moiety
2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) 4-Pyridyl 4-Chlorophenylamino Amino-pyridyl hybrid
  • Solubility: The morpholino group in the target compound likely improves aqueous solubility over pyrimidine or pyridyl analogs, which may exhibit lower bioavailability .

Physicochemical and Analytical Data

Property Target Compound Analog 13 () Pyrimidine Analogs ()
Molecular Weight ~408 g/mol (calculated) 490 g/mol 350–450 g/mol
Elemental Analysis (C/H/N/S) Not reported C: 51.46%, H: 4.11%, N: 8.52%, S: 6.52% Not explicitly provided
Solubility Likely moderate (morpholino) Lower (bulky substituent) Variable (pyrimidine reduces solubility)

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,3,4-oxadiazole derivatives containing a thioether linkage, and how can they be adapted for this compound?

  • A common approach involves reacting hydrazine derivatives with carbon disulfide under basic conditions to form oxadiazole-thiol intermediates, followed by nucleophilic substitution with alkyl/aryl halides. For example, phenacyl bromide has been used to introduce thioether groups via reflux in aqueous ethanol . Adaptations for the target compound would require substituting phenacyl bromide with morpholinoethanone derivatives and optimizing reaction conditions (e.g., solvent, temperature).
  • Key considerations : Catalyst selection (e.g., Bleaching Earth Clay for heterogeneous catalysis), solvent systems (PEG-400 or aqueous ethanol), and purification methods (recrystallization in hydrated acetic acid) .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Chemical shifts for oxadiazole protons (~8.5–9.0 ppm) and morpholine protons (~3.5–4.0 ppm) confirm connectivity .
  • IR : Absorptions at ~1600–1650 cm⁻¹ (C=N stretch) and ~1250–1300 cm⁻¹ (C-S stretch) verify functional groups .
    • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-S bond ~1.7–1.8 Å) and dihedral angles between oxadiazole and aryl rings, ensuring stereochemical accuracy .

Q. What standard assays evaluate the biological activity of 1,3,4-oxadiazole derivatives?

  • Anticancer activity : Cell proliferation assays (e.g., MTT) using cancer cell lines (e.g., CCRF-CEM), with % growth inhibition (% GI) as a metric .
  • Antioxidant activity : DPPH radical scavenging assays, reported as IC₅₀ values (e.g., 15.14 μM for related compounds) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorophenyl substituent influence reactivity in nucleophilic substitution reactions?

  • The electron-withdrawing chlorine atom enhances electrophilicity at the oxadiazole C-2 position, facilitating thiolate attack. Steric hindrance from the 3-chloro substitution may reduce reaction yields compared to para-substituted analogs. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. What contradictions exist in reported synthetic yields for similar compounds, and how can they be resolved?

  • Discrepancies in yields (e.g., 76% for imidazole-oxadiazole hybrids vs. lower yields for tetrazole analogs) arise from differences in substituent reactivity and purification efficiency .
  • Resolution strategies :

  • Optimize reaction time and temperature (e.g., 70–80°C for 1–3 hours).
  • Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Molecular docking : Predict binding affinity to target proteins (e.g., aromatase inhibitors using PDB: 3EQM) .
  • QSAR modeling : Correlate substituent properties (Hammett σ constants, logP) with IC₅₀ values to prioritize synthetic targets .

Q. What challenges arise in characterizing the photophysical properties of this compound?

  • Aggregation-induced emission (AIE) or quenching effects in solid-state vs. solution-phase studies require controlled crystallization (e.g., DMF recrystallization) and time-resolved fluorescence spectroscopy. For example, related oxadiazoles exhibit blue emission (λₑₘ ≈ 450 nm) with high quantum yields .

Q. How does the morpholine moiety affect pharmacokinetic properties compared to other amine derivatives?

  • Morpholine improves solubility (logP reduction by ~0.5–1.0 units) and metabolic stability by resisting oxidative deamination. Comparative studies with piperazine analogs show longer plasma half-lives (t₁/₂ > 6 hours) .

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